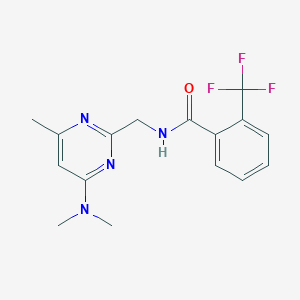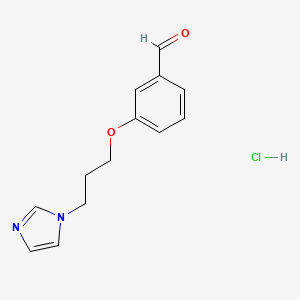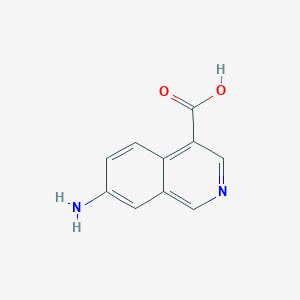
3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole, also known as FPyBOD, is a heterocyclic compound that has gained significant attention in the field of organic synthesis and medicinal chemistry. This compound is a bi-1,2,4-oxadiazole derivative, which is a class of compounds known for their diverse biological activities. FPyBOD has shown promising results in various scientific research applications, including cancer therapy, antimicrobial activity, and neuroprotective effects.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole is not fully understood. However, studies suggest that 3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole exerts its biological activity by inhibiting various enzymes and signaling pathways involved in cell growth and survival. 3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. 3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole has been found to have various biochemical and physiological effects. In cancer cells, 3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. 3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole also inhibits the expression of Bcl-2, a protein that promotes cell survival. In addition, 3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole has been found to reduce the production of reactive oxygen species and inhibit the activation of NF-κB, which are involved in inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole has several advantages as a research tool. It is relatively easy to synthesize, and it has shown promising results in various scientific research applications. 3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole is also stable under physiological conditions and has low toxicity. However, 3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, more studies are needed to determine its efficacy and safety in vivo.
Future Directions
There are several future directions for the research on 3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole. One direction is to investigate its potential as a therapeutic agent for cancer, antimicrobial activity, and neuroprotection. Another direction is to explore its mechanism of action and identify its molecular targets. Furthermore, studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo. Overall, 3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole has shown promising results in various scientific research applications, and further studies are needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole can be synthesized by various methods, including the reaction of 3-aminopyridine with 3-fluorobenzoyl chloride, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 3-aminopyridine with 3-fluorobenzaldehyde, followed by cyclization with hydrazine hydrate. These methods have been optimized to obtain high yields of 3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole with good purity.
Scientific Research Applications
3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole has shown promising results in various scientific research applications. In cancer therapy, 3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole has also shown potential in antimicrobial activity by inhibiting the growth of various bacteria and fungi. In addition, 3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
3-(3-fluorophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8FN5O2/c16-11-3-1-2-10(8-11)13-19-15(23-21-13)14-18-12(20-22-14)9-4-6-17-7-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDUXWXZIYCYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC(=N2)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Benzenesulfonylmethyl)-5-[1-(2-chlorophenyl)sulfonylpyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2974352.png)

![Ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2974354.png)



![N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide](/img/structure/B2974361.png)

![Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B2974366.png)
![[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 3-(trifluoromethyl)benzoate](/img/structure/B2974367.png)
![2-((6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2974370.png)

